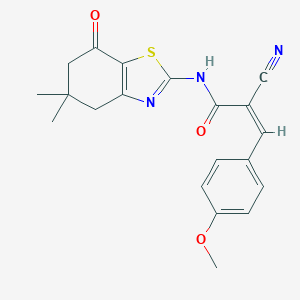

![molecular formula C14H12N2O B378135 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 31562-99-9](/img/structure/B378135.png)

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine

Overview

Description

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a 4-methoxyphenyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Mechanism of Action

Target of Action

The primary target of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators . The compound has been evaluated as a selective COX-2 inhibitor .

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by positioning itself in the COX-2 active site . The SO2Me pharmacophore of the compound is inserted into the secondary pocket of COX-2 and forms hydrogen bonds with the active site . This interaction inhibits the activity of the COX-2 enzyme .

Biochemical Pathways

The inhibition of the COX-2 enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to prostaglandins and other prostanoids by various synthase enzymes . These prostanoids play a role in many inflammatory processes .

Pharmacokinetics

The compound’s potency and selectivity against the cox-2 enzyme have been evaluated

Result of Action

The result of the compound’s action is a significant reduction in inflammation, pain, and fever caused by prostaglandins . Among the synthesized compounds, one derivative exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against the COX-2 enzyme . The antinociceptive activity assessment via the formalin test showed that several derivatives possessed significant activity compared with the control group .

Action Environment

The compound’s selectivity for cox-2 over cox-1 may be influenced by the introduction of a suitable substituent on the imidazo[1,2-a]pyridine ring

Biochemical Analysis

Cellular Effects

Related compounds have been shown to have significant effects on various types of cells and cellular processes . For example, some imidazo[1,2-a]pyridines have been found to inhibit the growth of certain cancer cells

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Related compounds have been found to exhibit changes in their effects over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

Related compounds have been found to have varying effects at different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Related compounds have been found to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

Related compounds have been found to interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation.

Subcellular Localization

Related compounds have been found to localize to specific compartments or organelles . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with 4-methoxybenzaldehyde under acidic conditions. This reaction proceeds through the formation of an imine intermediate, which cyclizes to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This approach involves the use of palladium-catalyzed cross-coupling reactions, which are efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the imidazo[1,2-a]pyridine core to dihydroimidazo[1,2-a]pyridine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at the pyridine ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines .

Scientific Research Applications

2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound is used in the study of enzyme inhibition and receptor binding.

Medicine: It has potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Industry: It is utilized in the development of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

- 2-(4-Methylsulfonylphenyl)imidazo[1,2-a]pyridine

- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine

- 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Comparison: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is unique due to its methoxy group, which can enhance its lipophilicity and membrane permeability. This structural feature may contribute to its higher potency and selectivity in biological assays compared to its analogs .

Properties

IUPAC Name |

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADMBJNEWPMECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818113 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a methoxy group at the para position of the phenyl ring in 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine affect the viscosity of the acrylamide derivatives?

A1: The research paper found that compound IV, (E) N-(3,4-dimethoxyphenyl)-3-(2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3yl)acrylamide, which contains a methoxy group at the para position of the phenyl ring in the this compound moiety, exhibited the highest viscosity among the tested compounds []. This suggests that the presence of the methoxy group at this position increases the compound's viscosity, possibly due to enhanced intermolecular interactions.

Q2: Which solvent mixture resulted in the highest viscosity for the tested acrylamide derivatives?

A2: The study revealed that the acrylamide derivatives exhibited the highest viscosity in the acetone-water mixture compared to ethanol-water and dioxane-water mixtures []. This finding suggests stronger interactions between the compounds and the acetone-water solvent, potentially due to the differences in polarity and hydrogen bonding capabilities of the solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-3-quinolinyl)acrylonitrile](/img/structure/B378052.png)

![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378054.png)

![3-(4-methoxyphenyl)-5',5',6,6-tetramethylspiro[5,7-dihydro-3H-1-benzofuran-2,2'-cyclohexane]-1',3',4-trione](/img/structure/B378059.png)

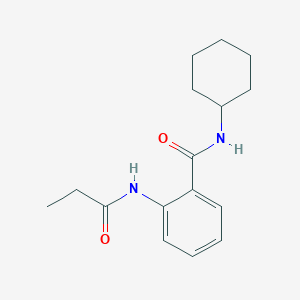

![4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378060.png)

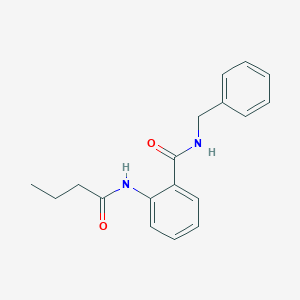

![N-[2-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B378061.png)

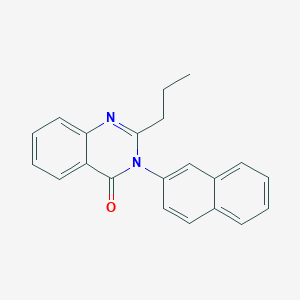

![N-(2,5-dimethylphenyl)-N-[(9-ethyl-9H-carbazol-3-yl)methylene]amine](/img/structure/B378072.png)

![5-bromo-1H-indole-2,3-dione 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone)](/img/structure/B378074.png)

![4-({4-[(4-Fluorobenzoyl)oxy]phenyl}sulfonyl)phenyl 4-fluorobenzoate](/img/structure/B378075.png)

![4-methyl-N-[2-(10H-phenoxazin-10-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378076.png)

![2,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B378078.png)